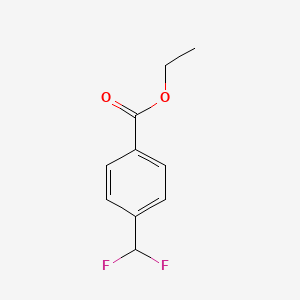
4-(二氟甲基)苯甲酸乙酯
描述
Ethyl 4-(Difluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 4-(Difluoromethyl)benzoate and similar compounds has been a subject of research. A review describes advances in difluoromethylation processes based on X–CF2H bond formation . Another study reports a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .Molecular Structure Analysis
The molecular structure of Ethyl 4-(Difluoromethyl)benzoate is represented by the formula C10H10F2O2 . The molecular weight is 200.18 .Physical And Chemical Properties Analysis
Ethyl 4-(Difluoromethyl)benzoate is a liquid . The predicted melting point is 7.75°C, and the predicted boiling point is approximately 251.9°C at 760 mmHg . The predicted density is approximately 1.2 g/mL, and the predicted refractive index is n20D 1.47 .科学研究应用
液晶聚合物
4-(二氟甲基)苯甲酸乙酯衍生物因其在制造液晶聚合物方面的潜力而受到探索。此类聚合物表现出层析性质,这意味着它们可以形成液晶相。这些性质在显示器和其他光学技术中备受追捧。例如,Bracon 等人 (2000) 合成了表现出高层析性质的氟化单体,可用于制造液晶显示器中具有潜在应用的聚硅氧烷 (Bracon 等,2000)。
生物活性
4-(二氟甲基)苯甲酸乙酯衍生物因其生物活性而受到研究。例如,Kuwano 等人 (2008) 合成了诱导家蚕变态的化合物,表现出抗幼激素的特性。这表明在害虫控制或作为研究昆虫激素调节的模型中具有潜在的应用 (Kuwano 等,2008)。
抗血小板活性
衍生自 4-(二氟甲基)苯甲酸乙酯的化合物已对其抗血小板活性进行了评估。Hua-Sin Chen 等人 (2008) 发现了对血小板聚集有显着抑制作用的衍生物,这可以指导新型抗血小板药物的开发 (Hua-Sin Chen 等,2008)。
药学应用
4-(二氟甲基)苯甲酸乙酯衍生物具有潜在的药学应用。合成具有特定生物活性的化合物,例如抗幼激素,表明它们可用于开发新型药剂。Kaneko 等人 (2011) 进行的研究提供了对这些化合物在分子水平上的作用机制的见解 (Kaneko 等,2011)。
安全和危害
未来方向
The future directions of research on Ethyl 4-(Difluoromethyl)benzoate and similar compounds could involve further exploration of their synthesis and applications. For instance, a study discusses the potential of using a Selectfluor-triggered multi-component reaction for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .
作用机制
Target of Action
Ethyl 4-(Difluoromethyl)benzoate is a chemical compound used in proteomics research
Mode of Action
It is known that difluoromethyl groups can act as hydrogen-bond donors, which may influence their interaction with targets . More research is needed to elucidate the specific interactions of Ethyl 4-(Difluoromethyl)benzoate with its targets and the resulting changes.
Biochemical Pathways
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.21 cm/s . These properties may impact the compound’s bioavailability.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-(Difluoromethyl)benzoate, the reaction outcomes are restricted by the reaction environment
生化分析
Biochemical Properties
Ethyl 4-(Difluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties. For instance, Ethyl 4-(Difluoromethyl)benzoate has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it interacts with other proteins involved in cellular signaling pathways, affecting their activity and function .
Cellular Effects
Ethyl 4-(Difluoromethyl)benzoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, Ethyl 4-(Difluoromethyl)benzoate can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Ethyl 4-(Difluoromethyl)benzoate involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, Ethyl 4-(Difluoromethyl)benzoate binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting drug metabolism . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(Difluoromethyl)benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 4-(Difluoromethyl)benzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-(Difluoromethyl)benzoate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At high doses, Ethyl 4-(Difluoromethyl)benzoate can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Ethyl 4-(Difluoromethyl)benzoate is involved in various metabolic pathways, including those related to drug metabolism and detoxification . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, Ethyl 4-(Difluoromethyl)benzoate can influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of Ethyl 4-(Difluoromethyl)benzoate within cells and tissues are essential for understanding its biological effects . The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins . These interactions can affect the localization and accumulation of Ethyl 4-(Difluoromethyl)benzoate within specific cellular compartments . The compound’s distribution within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
Ethyl 4-(Difluoromethyl)benzoate exhibits specific subcellular localization, which can affect its activity and function . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
ethyl 4-(difluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBDSSXPQJMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3329868.png)
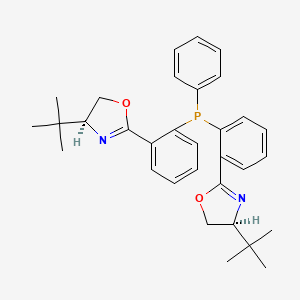
![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
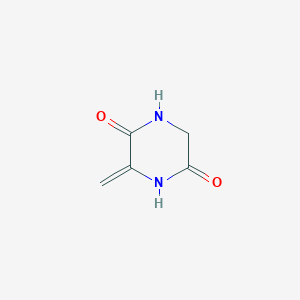
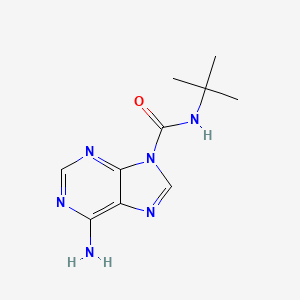
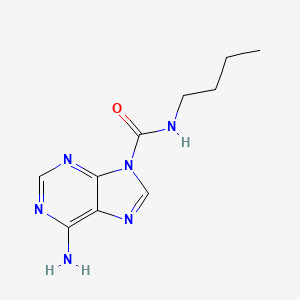

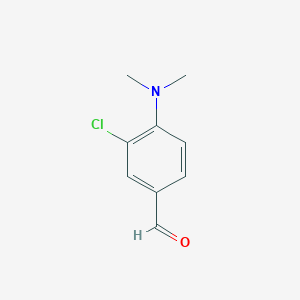


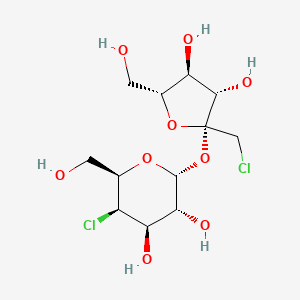
![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)
![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)